[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
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Overview
Description
(2-Bromophenyl)methylamine hydrochloride is an organic compound with the molecular formula C10H13BrClN and a molecular weight of 262.57392 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a prop-2-en-1-ylamine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination and nucleophilic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)methylamine hydrochloride . .
Preparation Methods
The synthesis of (2-Bromophenyl)methylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(2-Bromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
(2-Bromophenyl)methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
(2-Bromophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2-Chlorophenyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)methylamine hydrochloride: Contains a fluorine atom instead of bromine.
(2-Iodophenyl)methylamine hydrochloride: Contains an iodine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHLIGJXHJRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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